molecular formula C16H17NO2S B11794966 Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11794966
M. Wt: 287.4 g/mol
InChI Key: XXTJKKLARNJLHQ-UHFFFAOYSA-N
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Description

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene group at the 3-position and a benzyl ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate typically involves the condensation of thiophene derivatives with pyrrolidine carboxylates. One common method includes the use of a Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl 2-(thiophen-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

benzyl 2-thiophen-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H17NO2S/c18-16(19-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-20-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2

InChI Key

XXTJKKLARNJLHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CSC=C3

Origin of Product

United States

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